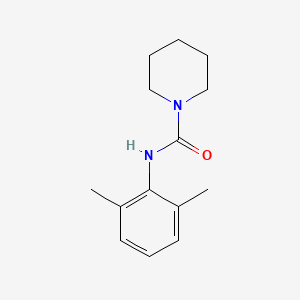

1-(N-(2,6-Xylyl)carbamoyl)piperidine

Beschreibung

1-(N-(2,6-Xylyl)carbamoyl)piperidine is a piperidine derivative characterized by a carbamoyl group (-CONH-) at the 1-position of the piperidine ring, where the nitrogen atom is substituted with a 2,6-dimethylphenyl (xylyl) group. This structural motif confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

132952-89-7 |

|---|---|

Molekularformel |

C14H20N2O |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

N-(2,6-dimethylphenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C14H20N2O/c1-11-7-6-8-12(2)13(11)15-14(17)16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |

InChI-Schlüssel |

NWIYWNAMZZGUTM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(N-(2,6-Xylyl)carbamoyl)piperidin beinhaltet typischerweise die Reaktion von Piperidin mit 2,6-Dimethylphenylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der allgemeine Reaktionsplan ist wie folgt:

[ \text{Piperidin} + \text{2,6-Dimethylphenylisocyanat} \rightarrow \text{1-(N-(2,6-Xylyl)carbamoyl)piperidin} ]

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(N-(2,6-Xylyl)carbamoyl)piperidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.

Substitution: Der Piperidinring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation N-Oxide ergeben, während die Reduktion sekundäre oder tertiäre Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(N-(2,6-Xylyl)carbamoyl)piperidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 1-(N-(2,6-Xylyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine Derivatives

1-Methyl-N-(2,6-xylyl)-2-piperidinecarboxamide Hydrochloride

- Structure : Features a methyl group at the 1-position and a carboxamide at the 2-position of piperidine, with a 2,6-xylyl substituent.

- Key Differences : The methyl group at the 1-position reduces steric hindrance compared to the carbamoyl group in the target compound. This difference may alter solubility and bioavailability .

N-(1-(2,6-Difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide

- Structure: Contains a 2,6-difluorobenzyl group at the 1-position and a phenoxybenzamide at the 4-position.

- This compound demonstrated potent antitumor activity against HepG2 cells, suggesting that electronic effects (fluorine vs. methyl) significantly influence biological activity .

1-Butyl-N-(2,6-dimethylphenyl)-piperidine-1-oxide

- Structure : Includes a butyl group and an oxide at the 1-position of piperidine, with a 2,6-xylyl substituent.

- The butyl chain introduces flexibility, which may affect membrane permeability compared to the rigid carbamoyl group .

Impact of Substituent Position and Electronic Properties

- 2,6-Xylyl vs. 3,5-Diamino-2,4,6-Trinitropyridine: The 2,6-xylyl group in the target compound provides steric bulk but minimal electronic perturbation to the piperidine ring. In contrast, nitro groups at 2,6-positions in pyridine derivatives shorten C–N bonds and increase density (e.g., 3,5-diamino-2,4,6-trinitropyridine achieves a density of 2.2 g/cm³). This highlights how nitro groups enhance energetic properties, whereas methyl groups in xylyl derivatives prioritize steric effects .

- Aryl-Substituted Piperidones: Piperidones with aryl groups at 2,6-positions (e.g., 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one) exhibit enhanced pharmacological activity due to aromatic stacking interactions.

Conformational and Spectroscopic Comparisons

- N-Arylpyrrolidines :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic Effects of Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.